![molecular formula C15H15NS B14687778 2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline CAS No. 35717-50-1](/img/structure/B14687778.png)
2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline is an organic compound characterized by the presence of a methylsulfanyl group, a phenylethenyl group, and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline typically involves the reaction of 2-methylsulfanylaniline with a suitable phenylethenyl derivative under specific reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, where 2-methylsulfanylaniline is reacted with a phenylethenyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitroanilines, sulfonylanilines, halogenated anilines.
科学研究应用
2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-methylsulfonylaniline: Similar in structure but with a sulfonyl group instead of a sulfanyl group.
4-(methylsulfanyl)-N-[(E)-2-thienylmethylidene]aniline: Contains a thienylmethylidene group instead of a phenylethenyl group.
Uniqueness
2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline is unique due to the combination of its methylsulfanyl and phenylethenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
属性
CAS 编号 |
35717-50-1 |
|---|---|
分子式 |
C15H15NS |
分子量 |
241.4 g/mol |
IUPAC 名称 |
2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline |
InChI |
InChI=1S/C15H15NS/c1-17-15-11-13(9-10-14(15)16)8-7-12-5-3-2-4-6-12/h2-11H,16H2,1H3/b8-7+ |
InChI 键 |
MFYSESRESRXWBF-BQYQJAHWSA-N |
手性 SMILES |
CSC1=C(C=CC(=C1)/C=C/C2=CC=CC=C2)N |
规范 SMILES |
CSC1=C(C=CC(=C1)C=CC2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


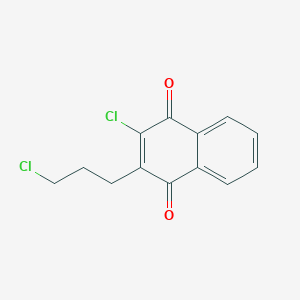

![3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid](/img/structure/B14687706.png)
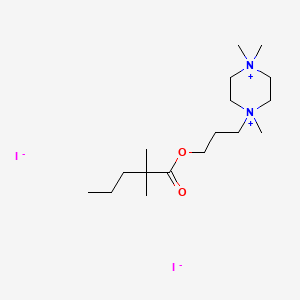
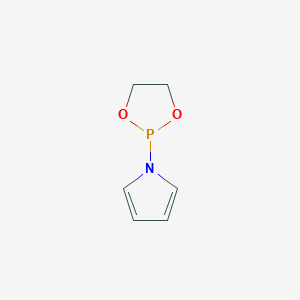
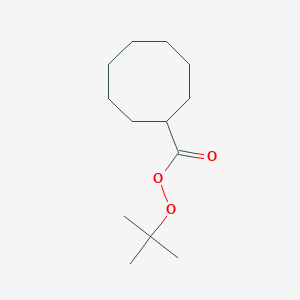
![3-[[4-[[4-[4,6-Bis(azanyl)-2,2-dimethyl-1,3,5-triazin-1-yl]-2-chloranyl-phenoxy]methyl]phenyl]carbonylamino]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B14687730.png)
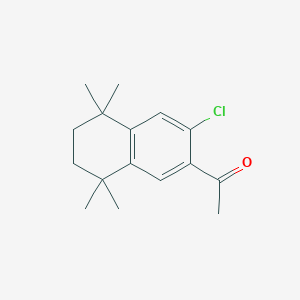
![1,6-Dimethyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-3-carboxamide;methyl sulfate](/img/structure/B14687737.png)

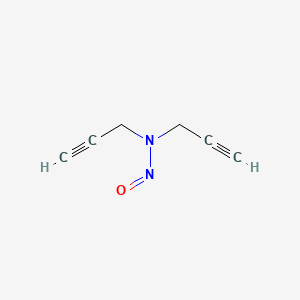

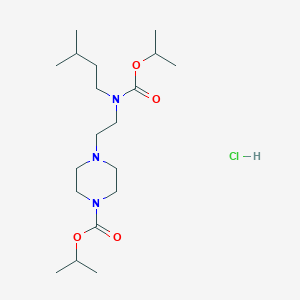
![4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline](/img/structure/B14687795.png)
